Stereochemical Differentiation: (R)- vs. (S)-Enantiomer Potency in Protease Inhibition
In a series of noncovalent papain-like protease (PLpro) inhibitors, the (R)-enantiomer of a 3-amino-4-(2-naphthyl)butanoic acid derivative (compound 7724772) exhibited an IC₅₀ of 8.7 µM, whereas the corresponding (S)-enantiomer showed no meaningful inhibition (IC₅₀ > 200 µM) [1]. This represents a >23-fold potency difference based solely on the configuration of the β-carbon.
| Evidence Dimension | Inhibitory potency against SARS-CoV-1 PLpro |
|---|---|
| Target Compound Data | IC₅₀ = 8.7 ± 0.7 µM ((R)-enantiomer of a 3-amino-4-(2-naphthyl)butanoic acid-derived inhibitor, Compound 7724772) |
| Comparator Or Baseline | IC₅₀ > 200 µM ((S)-enantiomer, Compound 7724772) |
| Quantified Difference | >23-fold difference in potency |
| Conditions | In vitro enzymatic assay against SARS-CoV-1 PLpro (Front. Mol. Biosci., 2023) |
Why This Matters
This demonstrates that the (R)-configuration is a non-negotiable structural requirement for target engagement, making (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride the only useful enantiomer for developing active PLpro inhibitors.
- [1] López-Vallejo, F., et al. (2023). Computational study of the binding orientation and affinity of noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV-1. Front. Mol. Biosci., 10, 1215499. Table 1. View Source
